molecular formula C18H12BrClN2O2 B258807 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone

1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone

Cat. No. B258807
M. Wt: 403.7 g/mol
InChI Key: YBPXQCZSOILEAU-UHFFFAOYSA-N
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Description

1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the family of pyrazolone derivatives and is known for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation. By inhibiting COX-2, 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone can reduce inflammation and pain. 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has also been found to downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further reducing inflammation.
Biochemical and Physiological Effects:
1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are involved in inflammation. 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory diseases. Additionally, 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone is its high potency, which allows for the use of lower concentrations in experiments. This can reduce the potential for toxicity and side effects. 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has been found to have poor stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone. One area of interest is the development of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone analogs with improved solubility and stability. Another area of interest is the investigation of the potential use of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone in combination with other anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone involves the reaction of 4-chlorophenylhydrazine with 4-bromobenzoyl chloride, followed by the addition of ethanone. The reaction is carried out in the presence of a base and a solvent, typically ethanol or acetonitrile. The resulting compound is then purified using column chromatography to obtain pure 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone.

Scientific Research Applications

1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone

Molecular Formula

C18H12BrClN2O2

Molecular Weight

403.7 g/mol

IUPAC Name

1-[4-(4-bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C18H12BrClN2O2/c1-11(23)17-16(18(24)12-2-4-13(19)5-3-12)10-22(21-17)15-8-6-14(20)7-9-15/h2-10H,1H3

InChI Key

YBPXQCZSOILEAU-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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